molecular formula C17H11ClF3N3OS2 B2675761 2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-96-1

2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2675761
M. Wt: 429.86
InChI Key: GBHSLAKVDFSYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a thiadiazole group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group that can significantly affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, affecting its solubility and stability .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, leading to the discovery of compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the promise of 2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide derivatives for further studies as potential antimicrobial and antifungal agents (I. Sych et al., 2019).

Anticancer Activity

The exploration of thiadiazole derivatives has also extended to anticancer research, where novel compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines were synthesized. This includes the assessment of compounds against breast, lung, colon, and ovarian cancer cell lines, highlighting the therapeutic potential of these derivatives in oncology (B. Ravinaik et al., 2021).

Fluorescence Characteristics for Imaging

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes has been investigated for their photophysical properties. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them suitable for fluorescence imaging and molecular probes in biological research (Kan Zhang et al., 2017).

Solvent-Induced Tautomerism Studies

Studies on the solvent polarizability effects on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function have shown that solvent-induced tautomerism does not depend solely on the electric dipole moment of the solvent but rather on its average electric polarizability. This research contributes to a deeper understanding of the physicochemical properties of thiadiazole derivatives and their interactions with solvents, which is crucial for designing drugs with optimal absorption and distribution properties (A. Matwijczuk et al., 2017).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed as a drug candidate .

properties

IUPAC Name

2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3OS2/c18-13-7-2-1-6-12(13)14(25)22-15-23-24-16(27-15)26-9-10-4-3-5-11(8-10)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHSLAKVDFSYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

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